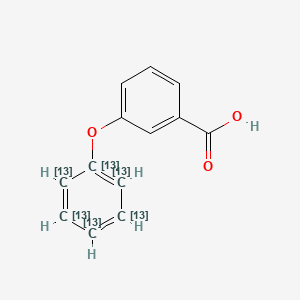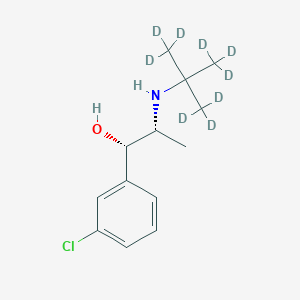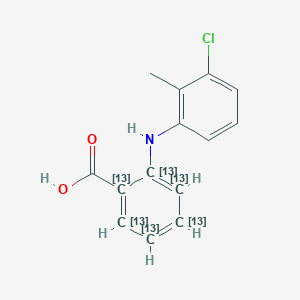
Benomyl-d4(benzimidazole-4,5,6,7-d4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled derivative of benomyl, a well-known fungicide. This compound is primarily used in scientific research to study the behavior and metabolism of benomyl in various environments. The isotopic labeling with deuterium atoms at positions 4, 5, 6, and 7 of the benzimidazole ring allows for precise tracking and analysis using techniques such as mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the introduction of deuterium atoms into the benzimidazole ring. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods: Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specialized equipment to handle deuterated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of benomyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benomyl.
Industry: Applied in environmental studies to monitor the fate of benomyl in agricultural settings.
Wirkmechanismus
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It acts as a fungicide by inhibiting the polymerization of microtubules, which are essential for cell division. This disruption of microtubule formation leads to the inhibition of fungal growth and reproduction. The deuterium labeling allows for detailed studies of the compound’s interaction with its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Benomyl: The non-labeled parent compound.
Carbendazim: Another benzimidazole fungicide with similar properties.
Thiophanate-methyl: A related fungicide that also acts on microtubules.
Uniqueness: Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable for research applications where understanding the detailed behavior and metabolism of benomyl is crucial.
Eigenschaften
CAS-Nummer |
1398065-98-9 |
|---|---|
Molekularformel |
C14H14D4N4O3 |
Molekulargewicht |
294.35 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
17804-35-2 (unlabelled) |
Synonyme |
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate |
Tag |
Imidazol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)









